1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-ethylurea
Description
Properties
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-ethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-17-16(20)18-12-9-7-11(8-10-12)15-19-13-5-3-4-6-14(13)21-15/h3-10H,2H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCFZMWIMVHXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-ethylurea typically involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ringThe reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-ethylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
Scientific Research Applications
-
Chemistry:
- Intermediate in Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those involving heterocycles.
- Reactivity Studies: It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution. For example, oxidation with hydrogen peroxide can yield hydroxylated derivatives, while reduction with sodium borohydride produces amine derivatives.
-
Biology:
- Antimicrobial Properties: Research indicates potential antimicrobial activity against various pathogens, attributed to its ability to disrupt bacterial membranes or inhibit metabolic enzymes .
- Antifungal Activity: Studies have shown efficacy against certain fungal strains, suggesting its application in developing antifungal agents.
-
Medicine:
- Anticancer Activity: Investigations into its anticancer properties have revealed that it may induce apoptosis in cancer cells through specific signaling pathways. For instance, it has been studied for its effects on breast cancer cell lines, demonstrating significant cytotoxicity at low concentrations .
- Anti-inflammatory Effects: The compound has also been explored for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
-
Industry:
- Material Science: The compound is used in developing new materials with specific optical properties, such as fluorescent dyes and optical brighteners. Its unique structure allows for modifications that enhance material performance in various applications.
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of 1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-ethylurea on several cancer cell lines. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis through the activation of caspase pathways. The study concluded that this compound could be a promising lead for further development in cancer therapeutics .
Case Study 2: Antimicrobial Activity
In another research effort, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited substantial antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell wall integrity .
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-ethylurea involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[d]oxazol-2-yl)aniline
- 4,4’-Bis(2-benzoxazolyl)stilbene
- 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols
Uniqueness
1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-ethylurea stands out due to its unique combination of the benzoxazole ring with the phenyl and ethylurea groups.
Biological Activity
1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-ethylurea is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure
The compound's structure can be depicted as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The benzoxazole moiety is known for its role in various pharmacological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have shown that compounds containing the benzoxazole structure exhibit significant antimicrobial activity. For instance, derivatives of benzoxazole have been tested against various pathogens, demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity (MIC μg/ml) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 30 | |
| Candida albicans | 25 |
The Minimum Inhibitory Concentration (MIC) values indicate that while the compound is less potent than standard antibiotics like fluconazole, it shows promise in treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have indicated that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Moderate Cytotoxicity |
| A549 (Lung Cancer) | 8.0 | High Cytotoxicity |
| PC3 (Prostate Cancer) | 15.0 | Moderate Cytotoxicity |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzoxazole derivatives. Research indicates that substituents on the benzoxazole ring significantly influence both antimicrobial and anticancer activities. For example:
- Electron-donating groups increase activity against certain bacteria.
- Modifications at specific positions on the benzoxazole ring can enhance cytotoxic effects against cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of benzoxazole derivatives found that modifications at the para position enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The most effective derivative had a MIC of 15 µg/ml against S. aureus and was structurally similar to this compound .
- Cytotoxicity Profile : In vitro assays demonstrated that compounds similar to this compound exhibited selective toxicity towards MCF-7 and A549 cell lines, with IC50 values indicating significant potential for development as anticancer agents .
Q & A
Q. Key Considerations :
- Avoid prolonged exposure to moisture to prevent hydrolysis of intermediates.
- For scalability, transition to flow chemistry systems to maintain consistent temperature and mixing .
Advanced: How can computational modeling complement experimental data to predict the biological activity of this compound?
Methodological Answer:
Docking Studies : Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., kinases or receptors). The benzoxazole moiety may engage in π-π stacking with aromatic residues, while the urea group forms hydrogen bonds .
MD Simulations : Perform molecular dynamics (GROMACS) to assess stability of ligand-protein complexes. Focus on the ethylurea side chain’s conformational flexibility in aqueous environments .
QSAR Analysis : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Compare with analogs (e.g., 1-(benzo[d][1,3]dioxol-5-yl)-3-phenylurea) to identify activity trends .
Validation : Cross-reference computational predictions with in vitro assays (e.g., enzyme inhibition or cell viability). Discrepancies may arise from solvation effects or protein flexibility not captured in simulations .
Basic: What spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
NMR Spectroscopy :
- 1H NMR : Identify protons on the benzoxazole ring (δ 7.5–8.5 ppm) and ethylurea moiety (NH signals at δ 5.5–6.5 ppm). Use DMSO-d6 to resolve exchangeable protons .
- 13C NMR : Confirm carbonyl (C=O) resonance at ~155 ppm and benzoxazole carbons at 110–150 ppm .
Mass Spectrometry : Employ ESI-MS to observe [M+H]+ ions. Fragmentation patterns (e.g., loss of CO from urea) validate connectivity .
X-ray Crystallography : Use SHELX (SHELXL-2018) for structure refinement. Key metrics: R-factor <5%, bond-length accuracy ±0.01 Å. Crystallize from ethanol/dichloromethane .
Example Data (Analog from ):
| Parameter | Value |
|---|---|
| Molecular Formula | C17H16N4O3 |
| Melting Point | 160–162°C |
| Crystallographic System | Monoclinic, space group P2₁/c |
Advanced: How can researchers resolve contradictions in reported biological activity data for benzoxazole-containing urea derivatives?
Methodological Answer:
Comparative Assay Design :
- Standardize assays (e.g., IC50 measurements) using identical cell lines (e.g., HeLa) and incubation times.
- Control for solvent effects (e.g., DMSO concentration ≤0.1%) .
Structural Variability Analysis :
- Compare substituent effects. For example, ethylurea vs. phenylurea analogs may show divergent solubility and target affinity .
Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, Acta Cryst.) and apply statistical tools (ANOVA) to identify outliers.
Mechanistic Studies : Use knock-out models (e.g., CRISPR) to confirm target specificity. Off-target effects (e.g., ROS generation) may explain discrepancies .
Advanced: What strategies are effective for analyzing reaction byproducts and optimizing purity?
Methodological Answer:
LC-MS Profiling : Use reverse-phase HPLC (C18 column, 0.1% formic acid in acetonitrile/water) to detect byproducts (e.g., hydrolyzed urea or dimerized intermediates).
Byproduct Identification : Isolate impurities via preparative TLC and characterize via FTIR (e.g., carbonyl stretches at 1650–1750 cm⁻¹) .
Process Optimization :
- Temperature Control : Maintain <5°C during isocyanate addition to minimize side reactions.
- Scavengers : Add molecular sieves to sequester water in solvent .
Purity Metrics : Aim for ≥95% purity (HPLC). For pharmaceuticals, comply with ICH guidelines for residual solvents (e.g., <500 ppm THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
